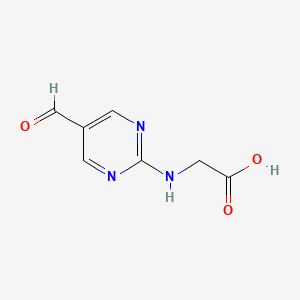

N-(5-Formylpyrimidin-2-YL)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(5-formylpyrimidin-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAADUOECILAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589785 | |

| Record name | N-(5-Formylpyrimidin-2-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-65-8 | |

| Record name | N-(5-Formylpyrimidin-2-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Mechanistic Studies Pertaining to N 5 Formylpyrimidin 2 Yl Glycine Transformations

Investigation of Nucleophilic Addition and Condensation Mechanisms in Pyrimidine (B1678525) Formylation

The introduction of a formyl group onto a pyrimidine ring, particularly an electron-rich pyrimidine, typically proceeds through an electrophilic aromatic substitution mechanism. Two classical methods for such formylations are the Vilsmeier-Haack and Reimer-Tiemann reactions.

The Vilsmeier-Haack reaction involves treating an electron-rich aromatic compound with a formylating agent, known as the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.orgyoutube.com The mechanism unfolds in two main parts:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium ion, the Vilsmeier reagent. wikipedia.orgchemistrysteps.com

Electrophilic Substitution: The electron-rich pyrimidine ring attacks the electrophilic carbon of the iminium ion. youtube.com Subsequent loss of a proton restores aromaticity. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde, in this case, the 5-formylpyrimidine derivative. wikipedia.orgyoutube.com The pyrimidine ring, activated by the electron-donating glycine (B1666218) substituent, facilitates this electrophilic attack.

The Reimer-Tiemann reaction offers an alternative pathway for the ortho-formylation of activated aromatic rings, such as phenols, and can be applied to electron-rich heterocycles. allen.inwikipedia.org This reaction uses chloroform (B151607) (CHCl₃) in the presence of a strong base. wikipedia.orgnrochemistry.com

Carbene Generation: The strong base deprotonates chloroform to generate a highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂). allen.inwikipedia.org

Electrophilic Attack: The electron-rich pyrimidine nucleus attacks the dichlorocarbene. wikipedia.orglscollege.ac.in The resulting intermediate undergoes hydrolysis to replace the dichloromethyl group with a formyl group, yielding the aldehyde. wikipedia.org

In both mechanisms, the reaction proceeds via a nucleophilic attack by the activated pyrimidine ring on a potent electrophile, followed by steps that regenerate the aromatic system and form the carbonyl group. The general mechanism for nucleophilic addition to a carbonyl group, which is central to the final hydrolysis step, involves the attack of a nucleophile (like water) on the carbonyl carbon, forming a tetrahedral intermediate, which then resolves to the product. researchgate.netresearchgate.net

Detailed Analysis of Intramolecular Cyclization Pathways Leading to Fused Heterocycles from N-(Formylpyrimidinyl)glycinates

The bifunctional nature of N-(5-formylpyrimidinyl)glycinates, possessing both a formyl group (an electrophile) and a secondary amine within the glycine moiety (a nucleophile), makes them ideal precursors for intramolecular cyclization reactions to form fused heterocyclic systems. Such reactions are pivotal in synthesizing complex molecules like pteridines and their analogues, which are of significant biological interest. derpharmachemica.com

The general pathway for such a cyclization involves the nucleophilic attack of the nitrogen atom of the glycine side chain on the electrophilic carbon of the formyl group. This initial step forms a transient carbinolamine intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of an imine or an enamine, which can then undergo further ring-closing reactions.

A common synthetic target using similar pyrimidine precursors is the pteridine (B1203161) ring system, which is a pyrazino[2,3-d]pyrimidine. derpharmachemica.com This is typically achieved by the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound. derpharmachemica.com While N-(5-Formylpyrimidin-2-YL)glycine does not have the requisite 4,5-diamino substitution for a classical pteridine synthesis, it can undergo analogous cyclizations. For instance, the reaction between the formyl group at the C5 position and the amino group of the glycine attached at C2 can lead to the formation of a pyrimido-diazepine ring system after subsequent transformations.

Studies on related systems, such as the synthesis of ethyl N-(pyrimidin-2-yl)glycinate, have shown a propensity for intramolecular self-condensation, highlighting the reactivity of the amino acid fragment with the heterocyclic core. nih.gov The cyclization of this compound would likely proceed as follows:

Intramolecular Nucleophilic Addition: The nitrogen of the glycine moiety attacks the carbonyl carbon of the formyl group.

Cyclic Intermediate Formation: A five- or six-membered ring intermediate is formed.

Dehydration/Aromatization: The intermediate may lose water to form a more stable, potentially aromatic, fused ring system. The specific outcome depends heavily on reaction conditions (catalyst, temperature, solvent).

These pathways allow for the construction of novel, complex heterocyclic scaffolds from relatively simple pyrimidine starting materials.

Computational Chemistry and Theoretical Studies on Reaction Dynamics

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, transition states, and the electronic properties that govern the reactivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. lookchem.com For pyrimidine systems, DFT calculations, often using the B3LYP functional, can determine key properties that influence reaction pathways. rsc.org

Theoretical studies on pyrimidine and its derivatives have successfully calculated various parameters:

Optimized Molecular Geometry: Predicts the most stable three-dimensional structure.

Reaction Energetics: Calculates the enthalpy, entropy, and Gibbs free energy of reactions, indicating whether a reaction is thermodynamically favorable (exothermic and exergonic). lookchem.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity, as electrons can be more easily excited. rsc.org

Transition State Characterization: DFT can model the high-energy transition state structures that connect reactants to products, allowing for the calculation of activation energy barriers. This is fundamental to understanding reaction kinetics.

The following table summarizes key parameters often calculated using DFT for pyrimidine-based systems, which would be applicable to studying this compound transformations.

By applying these DFT methods to the cyclization of this compound, researchers can map out the entire potential energy surface of the reaction, identify the most likely mechanistic pathway, and characterize the structure and energy of all intermediates and transition states.

Quantum chemical simulations offer a molecular-level view of chemical reactions, providing insights that are often inaccessible through experimental means alone. The reactivity of the glycine portion of this compound is a prime candidate for such studies.

Simulations can trace the chemical life of glycine, from its formation to its polymerization into peptides. organic-chemistry.orgallen.in These studies provide atomic-scale information and quantitative energetic data for reactions involving glycine. organic-chemistry.org Key aspects that can be simulated include:

Condensation Reactions: Modeling the formation of a peptide-like bond or the cyclization reaction with the formyl group involves simulating the nucleophilic attack of the glycine's amino group. youtube.com

Solvent Effects: Simulations can explicitly include solvent molecules to understand how the reaction environment affects reaction barriers and the stability of intermediates.

Reaction Dynamics: Methods like ab initio molecular dynamics can simulate the real-time motion of atoms as a reaction occurs, revealing the dynamic pathway from reactants to products.

The table below outlines common quantum chemical simulation techniques and their applications in studying the reactivity of a molecule like this compound.

By simulating the intramolecular cyclization, for example, quantum chemistry can confirm the step-wise mechanism, calculate the activation energy for the rate-limiting step, and predict how modifications to the molecule's structure would affect the reaction's feasibility and outcome.

Advanced Derivatization and Structural Modification Chemistry of N 5 Formylpyrimidin 2 Yl Glycine

Systematic Functionalization of the Pyrimidine (B1678525) Core

The pyrimidine ring is a key pharmacophore in many biologically active compounds. Its functionalization, along with the modification of the C5-formyl group, is a primary strategy for modulating the electronic and steric properties of the parent molecule.

The pyrimidine ring's nitrogen atoms decrease its basicity compared to pyridine, making electrophilic substitution more challenging. wikipedia.org However, the C5 position is the most susceptible to electrophilic attack due to being the least electron-deficient position on the ring. wikipedia.org Reactions such as nitration, halogenation, and formylation have been observed with substituted pyrimidines. wikipedia.org The formyl group at the C5 position is a versatile handle for a variety of chemical transformations:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, introducing a new acidic center and a potential point for amidation or esterification.

Reduction: The formyl group can be reduced to a hydroxymethyl group, which can alter hydrogen bonding capabilities and serve as a precursor for further reactions like etherification.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can yield various aminomethyl derivatives, expanding the structural diversity and introducing basic centers.

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds, extending the conjugation of the system.

Condensation Reactions: The formyl group can react with hydrazines, hydroxylamines, or semicarbazides to form hydrazones, oximes, and semicarbazones, respectively.

Under certain oxidative conditions, such as treatment with a Fenton-type reagent, the pyrimidine ring of related compounds like 5-formyl-2'-deoxyuridine (B1195723) can undergo ring-opening, forming products like 3-amino-2-carbamoyl-2-propenal-N3-2'-deoxyriboside. nih.gov This indicates that the core ring structure itself can be fundamentally altered under specific chemical environments.

Table 1: Potential Functionalization Reactions of the Pyrimidine Core

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Oxidation of Formyl | KMnO₄, H₂O₂ | N-(5-Carboxypyrimidin-2-YL)glycine |

| Reduction of Formyl | NaBH₄, LiAlH₄ | N-(5-Hydroxymethylpyrimidin-2-YL)glycine |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | N-(5-((R¹R²-amino)methyl)pyrimidin-2-YL)glycine |

| Oxime Formation | NH₂OH·HCl | N-(5-(Hydroxyiminomethyl)pyrimidin-2-YL)glycine |

| Ring Opening | Fenton Reagent, prolonged incubation | Ring-opened propenal derivatives nih.gov |

Chemical Modifications and Functionalization of the Glycine (B1666218) Moiety

The glycine portion of the molecule presents two primary sites for chemical modification: the terminal carboxyl group and the secondary amine nitrogen.

The carboxylic acid of the glycine moiety is readily converted into esters and amides to modulate solubility, cell permeability, and metabolic stability.

Esterification: The conversion of the carboxyl group to an ester is a common strategy in prodrug design. For example, in a related series of 5-fluorouracil (B62378) derivatives, N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine was converted into methyl, ethyl, and isopropyl esters. researchgate.net These esters showed varying rates of hydrolysis back to the active drug, demonstrating how ester choice can tune drug release profiles. researchgate.net Similarly, the synthesis of benzyl (B1604629) esters has been used in creating analogs of amiloride, where the ester group was found to restore inhibitory potency against the urokinase-type plasminogen activator (uPA). nih.gov

Amidation: Amide formation is another key transformation. Structure-activity relationship studies of glycine amide derivatives as inhibitors of Vascular Adhesion Protein-1 (VAP-1) revealed that a tertiary amide moiety was crucial for stability in rat blood. drugbank.com This highlights the role of amidation in preventing rapid degradation by peptidases. A variety of coupling reagents, such as HATU with DIEA, can be employed to facilitate the reaction between the glycine carboxyl group and a desired amine. mdpi.com

Table 2: Examples of Glycine Carboxyl Group Modification

| Modification Type | Example Reactant | Product Class | Reference |

|---|---|---|---|

| Esterification | Isopropyl alcohol, acid catalyst | Isopropyl ester | researchgate.net |

| Esterification | Benzyl alcohol, acid catalyst | Benzyl ester | nih.gov |

| Amidation | Primary/Secondary Amine, HATU, DIEA | Substituted Amide | drugbank.commdpi.com |

The secondary amine of the glycine linker is a nucleophilic center that can be targeted by alkylating and acylating agents.

N-Acylation: This modification introduces an amide bond, which can significantly alter the molecule's properties. In the development of colon-specific prodrugs of 5-fluorouracil, N-nicotinyl and N-isonicotinyl groups were added to the glycine nitrogen. nih.gov This N-acylation was designed to create stable amide bonds that would resist hydrolysis in the upper intestine. nih.gov Similarly, the development of selective inhibitors for the glycine transporter 2 (GlyT2) involved the synthesis of N-acyl amino acids, where modifying the acyl chain led to nanomolar affinity. nih.gov This process can be mediated by enzymes like Glycine N-acyltransferase, which transfers an acyl group from acyl-CoA donors to the N-terminus of glycine. hmdb.ca

N-Alkylation: Introducing alkyl groups to the nitrogen atom can impact the molecule's basicity, lipophilicity, and steric profile. While direct N-alkylation of the glycine in N-(5-Formylpyrimidin-2-YL)glycine is less commonly documented in the provided context, general methods for N-alkylation of amino acids are well-established and could be applied here to generate further structural diversity for SAR studies.

Table 3: Examples of Glycine Nitrogen Atom Modification

| Modification Type | Example Reactant | Product Class | Reference |

|---|---|---|---|

| N-Acylation | Nicotinoyl chloride | N-Nicotinoyl derivative | nih.gov |

| N-Acylation | Oleoyl chloride | N-Oleoyl derivative | nih.gov |

| N-Acylation | Benzoyl-CoA (enzymatic) | N-Benzoyl derivative | hmdb.ca |

Design and Synthesis of Chemically Diverse Analogs for Structure-Activity Relationship (SAR) Studies

The ultimate goal of the derivatization strategies described above is to generate libraries of chemically diverse analogs for structure-activity relationship (SAR) studies. SAR analysis systematically investigates how specific structural modifications influence a molecule's biological activity, providing crucial insights for designing more potent, selective, and effective compounds.

By combining modifications to the pyrimidine core and the glycine moiety, researchers can probe the chemical space around the this compound scaffold. For instance, SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors showed a strong correlation between the compound's inhibitory concentration (IC50) and its activity in cancer cell lines. nih.gov In another example, systematic preparation of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs allowed for the establishment of clear SAR for the inhibition of SLACK potassium channels. mdpi.comnih.gov

The process involves:

Synthesis: Creating a matrix of compounds where one part of the molecule is systematically varied while others are kept constant. For example, a series could be synthesized with different substituents at the C5-position of the pyrimidine ring, or with a range of different esters or amides on the glycine tail.

Biological Evaluation: Testing the synthesized analogs in relevant biological assays to determine their activity (e.g., enzyme inhibition, receptor binding, cellular effects).

Analysis: Correlating the structural changes with the observed activity. For example, a QSAR model for C(5) analogues of dUMP related the substituent's electronic and steric effects to its affinity for the target enzyme, thymidylate synthase. nih.gov

This iterative process of design, synthesis, and testing is fundamental to modern medicinal chemistry and drug discovery, allowing for the optimization of lead compounds like this compound into highly specialized molecular agents.

Table 4: Summary of SAR Insights from Related Pyrimidine Derivatives

| Compound Series | Structural Modifications | SAR Finding | Reference |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amines | Various substitutions on benzyl and phenyl rings | Strong correlation between USP1/UAF1 inhibition and anti-cancer cell activity. | nih.gov |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamides | Systematic changes to aryloxy, pyrimidine, and acetamide (B32628) portions | Established clear SAR for wild-type SLACK channel inhibition. | mdpi.comnih.gov |

| C(5) analogues of dUMP | Varying substituents at C(5) of the pyrimidine ring | Affinity for thymidylate synthase is related to the electronic and steric effects of the C(5) substituent. | nih.gov |

| Glycine amide derivatives | Modifications to amide and phenyl ring substituents | Tertiary amide improved stability; phenyl substitution pattern was critical for VAP-1 inhibitory activity. | drugbank.com |

Biochemical Interactions and Mechanistic Insights into Biological Activity Preclinical and Molecular Focus

Interplay with Cellular Metabolic Pathways and Biochemical Cycles

The structure of N-(5-Formylpyrimidin-2-YL)glycine suggests a potential for intricate interactions with fundamental metabolic networks, primarily through its glycine (B1666218) and pyrimidine (B1678525) moieties.

One-carbon (1C) metabolism is a vital network of biochemical reactions that transfers one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. numberanalytics.com This network is composed of the interconnected folate and methionine cycles. nih.gov The amino acids serine and glycine are principal entry points into this pathway. cnrs.fr In a key reaction, the enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (me-THF), thereby donating a one-carbon unit to the folate cycle. nih.govresearchgate.net

Given that this compound possesses a glycine structure, it could theoretically engage with this pathway. Glycine itself is a major source of carbon units for the synthesis of purines, pyrimidines, and other essential molecules. nih.gov The glycine cleavage system, active in some cells, breaks down glycine to provide a carbon unit for the methylation of THF, further charging the folate cycle. nih.gov Therefore, this compound could potentially act as a substrate or an inhibitor for enzymes involved in glycine metabolism, such as SHMT or the glycine cleavage system, thereby influencing the entire one-carbon metabolic network.

The outputs of one-carbon metabolism are critical for cell proliferation and homeostasis, including:

Nucleotide Synthesis: The folate cycle provides one-carbon units for the de novo synthesis of purines and the pyrimidine thymidylate. nih.gov

Redox Balance: Reactions within the folate cycle are linked to the production of NADPH, which is crucial for maintaining cellular redox balance and protecting against oxidative stress. nih.govnih.gov

Amino Acid Homeostasis: The pathway is central to the interconversion of amino acids like serine, glycine, and methionine. mdpi.com

The de novo synthesis of pyrimidines is a fundamental process that produces the building blocks for DNA and RNA. nih.gov The pathway begins with simple molecules like bicarbonate and the amino acids aspartate and glutamine, culminating in the synthesis of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. nih.gov While glycine is a direct precursor for purine (B94841) synthesis, not pyrimidine synthesis, the two pathways are linked through shared substrates like 5-phosphoribosyl-1-pyrophosphate (PRPP) and complex regulatory feedback loops. fsu.eduresearchgate.net

Chemicals that are structurally similar to natural pyrimidines can act as antimetabolites, disrupting this vital pathway. A classic example is 5-fluorouracil (B62378) (5-FU), a pyrimidine analog that inhibits thymidylate synthase, thereby halting DNA synthesis and cell proliferation. nih.gov

As a substituted pyrimidine, this compound could potentially interfere with pyrimidine metabolism in several ways:

Enzyme Inhibition: It might act as an inhibitor of one of the six enzymes in the de novo pyrimidine pathway, such as UMP synthetase, which converts orotate (B1227488) to UMP. nih.gov

False Substrate: The compound could be mistakenly incorporated into metabolic pathways, leading to the formation of non-functional molecules.

Regulatory Disruption: It could interfere with the allosteric regulation of key enzymes like carbamoyl-phosphate synthetase II (CAD), which is a critical control point in the pathway. nih.gov

Metabolomic studies on other compounds have shown that inhibiting pyrimidine synthesis leads to a depletion of pyrimidine nucleotides and can induce apoptosis in rapidly dividing cells, such as cancer cells. nih.gov

The glycine transporter 2 (GlyT2), encoded by the SLC6A5 gene, is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine into presynaptic nerve terminals. wikipedia.org This action is crucial for terminating glycinergic neurotransmission and for replenishing synaptic vesicles with glycine, a major inhibitory neurotransmitter in the spinal cord and brainstem. wikipedia.orgnih.gov

Inhibition of GlyT2 is a therapeutic strategy for managing chronic pain, as blocking glycine reuptake increases its concentration in the synaptic cleft, enhancing inhibitory signaling. acs.org Numerous glycine derivatives have been investigated as GlyT2 inhibitors. nih.gov Notably, N-acyl amino acids, including N-arachidonyl glycine (NAGly), have been shown to inhibit GlyT2 and produce analgesic effects. nih.govnih.gov Research has focused on modifying the acyl chain and the amino acid headgroup to create potent and selective GlyT2 inhibitors with improved pharmacological properties. nih.gov

Given its N-substituted glycine structure, this compound fits the profile of a potential GlyT2 modulator. It could compete with endogenous glycine for binding to the transporter, thereby inhibiting glycine reuptake.

| Compound Class | Example Compound | Key Structural Feature | Reported Effect on GlyT2 | Reference |

|---|---|---|---|---|

| N-Acyl Glycines | N-arachidonyl glycine (NAGly) | Endogenous lipid with a glycine headgroup | Inhibits GlyT2, enhances glycinergic transmission | nih.govnih.gov |

| N-Acyl Amino Acids | Oleoyl-D-lysine | Lipid analogue with a D-lysine headgroup | Potent and selective inhibitor | nih.gov |

| Serine Derivatives | ALX1393 | L-serine core with bulky O-substituted side chain | Selective inhibitor with nanomolar affinity | acs.org |

| Diaryl-amino-pentenoates | 5,5-diaryl-2-amino-4-pentenoates | Amino acid-like structure with two aryl groups | Potent and selective reuptake inhibitors | nih.gov |

Molecular Mechanisms of Observed Biological Activity in Preclinical Models

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds that exhibit a wide range of biological activities through specific molecular interactions.

The PI3K/Akt (Protein Kinase B) signaling pathway is a central node in cellular regulation, controlling cell survival, proliferation, growth, and apoptosis. nih.gov Hyperactivation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention. nih.govnih.gov

A study on a series of pyrimidine-5-carbonitrile derivatives demonstrated that these compounds can act as potent inhibitors of the PI3K/Akt pathway. nih.gov One promising compound, designated 7f, was shown to inhibit PI3Kδ, PI3Kγ, and Akt-1, leading to cell cycle arrest and apoptosis in leukemia cells. nih.gov This provides a strong mechanistic precedent for how a pyrimidine-containing molecule like this compound could exert anti-proliferative effects.

| Target Enzyme | IC₅₀ (µM) | Biological Pathway | Reference |

|---|---|---|---|

| PI3Kδ | 6.99 ± 0.36 | PI3K/Akt Signaling | nih.gov |

| PI3Kγ | 4.01 ± 0.55 | PI3K/Akt Signaling | nih.gov |

| Akt-1 | 3.36 ± 0.17 | PI3K/Akt Signaling | nih.gov |

Furthermore, various other pyrimidine derivatives have been synthesized and found to be effective inhibitors of other metabolic enzymes, including carbonic anhydrase, acetylcholinesterase, and glutathione (B108866) reductase, highlighting the versatility of the pyrimidine scaffold in targeting specific enzymes. nih.govjuniperpublishers.com

The 1,3,5-triazine (B166579) (s-triazine) ring is a nitrogen-containing heterocycle structurally related to pyrimidine. This scaffold has been extensively used to develop agents with diverse pharmacological activities, including antifungal properties. nih.govnih.gov The structural similarity between triazines and pyrimidines suggests that they may share certain biological targets and mechanisms of action.

A 2020 study by Alhameed and colleagues described the synthesis and antifungal evaluation of a series of s-triazin-2-yl amino acid derivatives against Candida albicans. nih.gov Among the tested compounds were conjugates of the s-triazine ring with various amino acids, including glycine. nih.gov The results showed that these hybrid molecules possessed notable antifungal activity. nih.gov This finding is particularly relevant as it demonstrates that combining a nitrogenous heterocyclic ring with a glycine moiety—the core structure of this compound—can lead to antifungal effects.

| Compound (s-triazine with...) | Inhibition Zone (mm at 50 µg/disc) | MIC (µM) | MFC (µM) | Reference |

|---|---|---|---|---|

| Piperidine derivative (24a) | 15 ± 0.2 | 34.36 | 68.72 | nih.gov |

| Glycine derivative (24b) | 13 ± 0.1 | 37.95 | 75.90 | nih.gov |

| Aniline derivative (24c) | 14 ± 0.2 | 35.53 | 71.06 | nih.gov |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Advanced Analytical Methodologies for Characterization, Identification, and Quantification of N 5 Formylpyrimidin 2 Yl Glycine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of N-(5-Formylpyrimidin-2-YL)glycine in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each proton and carbon atom, respectively. nih.govpsu.edu

In ¹H NMR, the distinct chemical shifts of the protons on the pyrimidine (B1678525) ring, the formyl group, and the glycine (B1666218) moiety allow for their unambiguous assignment. For instance, the formyl proton is expected to appear as a singlet in the downfield region (around 9-10 ppm), while the pyrimidine protons will exhibit characteristic splitting patterns based on their coupling with each other. The methylene (B1212753) protons of the glycine unit would typically present as a doublet, coupled to the adjacent NH proton, although this can be influenced by solvent and temperature.

Furthermore, advanced NMR experiments can be employed to study the conformational dynamics of the molecule, such as the rotation around the bond connecting the glycine moiety to the pyrimidine ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine H-4/H-6 | 8.5 - 9.0 | 158 - 162 |

| Pyrimidine H-5 | - | 115 - 120 |

| Formyl CHO | 9.5 - 10.5 | 190 - 195 |

| Glycine NH | 7.5 - 8.5 | - |

| Glycine CH₂ | 4.0 - 4.5 | 40 - 45 |

| Glycine COOH | 10.0 - 12.0 (broad) | 170 - 175 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high confidence.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation of this compound under mass spectrometric conditions is expected to follow predictable pathways based on its functional groups. libretexts.orglibretexts.org Key fragmentation patterns would likely involve the loss of the formyl group (CHO), the glycine moiety (NHCH₂COOH), or cleavage of the amide bond. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [M+H]⁺ | Molecular ion (protonated) | 196 |

| [M-CHO]⁺ | Loss of the formyl group | 167 |

| [M-Glycine]⁺ | Loss of the glycine moiety | 121 |

| [Pyrimidine-CHO]⁺ | Pyrimidine ring with formyl group | 122 |

| [Glycine]⁺ | Glycine fragment | 75 |

Note: The m/z values correspond to the most abundant isotope.

Chromatographic Separation Techniques for Isolation and Analysis

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures or biological matrices and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice for the analysis of non-volatile and polar compounds like this compound. researchgate.netcreative-proteomics.com Reversed-phase HPLC, using a C18 or C8 column, is typically employed for the separation of pyrimidine derivatives. taylorfrancis.comsigmaaldrich.com

A suitable mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good resolution and reasonable analysis times. researchgate.net Detection is commonly performed using a UV detector, as the pyrimidine ring exhibits strong absorbance in the UV region (around 260-280 nm). For higher sensitivity and selectivity, a mass spectrometer can be coupled to the HPLC or UHPLC system (LC-MS). nih.gov

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC-MS is not feasible. sigmaaldrich.com Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable derivative. researchgate.net

Strategic Derivatization for Enhanced Analytical Detection and Resolution

Derivatization plays a crucial role in expanding the applicability of analytical techniques for this compound, particularly for GC-MS analysis and in some cases, to enhance detection in HPLC. actascientific.comjfda-online.com

For GC-MS analysis, silylation is a common derivatization strategy for compounds containing active hydrogens, such as the carboxylic acid and amide groups in this compound. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the compound. nih.gov The formyl group can also be derivatized, for example, by reaction with a hydroxylamine (B1172632) to form an oxime, which can then be silylated. nih.govchromatographyonline.com

For HPLC analysis, derivatization can be employed to introduce a fluorescent tag to the molecule, significantly enhancing the sensitivity of detection. Reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) can react with the primary amine of the glycine moiety to form highly fluorescent derivatives. researchgate.netacs.org This is particularly useful when analyzing trace amounts of the compound in complex matrices.

Table 4: Common Derivatization Reagents for this compound Analysis

| Technique | Reagent | Target Functional Group(s) | Purpose |

| GC-MS | BSTFA, MSTFA | Carboxylic acid, Amide NH | Increase volatility |

| GC-MS | Hydroxylamine/Silylation reagent | Formyl group | Increase volatility and stability |

| HPLC-Fluorescence | Dansyl chloride, OPA | Glycine amine | Enhance detection sensitivity |

Reagents and Protocols for Improved LC-MS/MS Sensitivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of polar metabolites. However, the inherent polarity of this compound presents challenges for retention on traditional reversed-phase liquid chromatography (RPLC) columns. To overcome this and enhance sensitivity, several strategies can be employed.

Chromatographic Approaches:

Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for separating highly polar compounds. chromatographyonline.commdpi.comrsc.org HILIC stationary phases, such as those with amide, aminopropyl, or zwitterionic functional groups, facilitate the retention of polar analytes like this compound. rsc.orgnih.gov The high organic content of the mobile phase used in HILIC (typically high concentrations of acetonitrile) also enhances electrospray ionization (ESI) efficiency, leading to improved MS sensitivity. rsc.orgresearchgate.net

Mobile Phase Additives:

The composition of the mobile phase is critical for achieving optimal separation and ionization. The use of buffers such as ammonium formate or ammonium acetate, and pH modifiers like formic acid, can significantly impact chromatographic peak shape and mass spectrometric response. rsc.orgnih.gov For instance, a mobile phase consisting of acetonitrile and water, both containing 0.1% (v/v) formic acid, is a common starting point for HILIC separations. nih.gov

Derivatization for LC-MS/MS:

While one of the advantages of LC-MS/MS is the ability to analyze many compounds without derivatization, this technique can be used to improve the chromatographic properties and ionization efficiency of the analyte. nih.govyoutube.com Derivatizing the amino and carboxyl groups of this compound can increase its hydrophobicity, leading to better retention on RPLC columns and potentially higher sensitivity. nih.gov

A summary of potential LC-MS/MS conditions for the analysis of this compound is presented in Table 1.

Table 1: Recommended LC-MS/MS Methodologies for this compound Analysis

| Parameter | Recommendation | Rationale |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Enhances retention of polar compounds. chromatographyonline.commdpi.comrsc.org |

| HILIC Column Chemistry | Amide, Zwitterionic (e.g., ZIC-HILIC) | Provides good selectivity for amino acids and related polar metabolites. rsc.orgnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Provides protons for positive mode ionization and controls pH. nih.govnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | High organic content improves ESI efficiency and sensitivity. rsc.orgresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generally provides good sensitivity for compounds with basic nitrogen atoms. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantitative analysis. nih.gov |

| Derivatization (Optional) | Butanolic HCl | Increases hydrophobicity for potential RPLC analysis and can improve sensitivity. nih.gov |

Derivatization for GC-MS Profiling of N-Methylated Amino Acids

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution analytical technique, but it requires analytes to be volatile and thermally stable. mdpi.com Due to its polarity and low volatility, this compound cannot be directly analyzed by GC-MS and requires a derivatization step to increase its volatility. sigmaaldrich.comthermofisher.com This typically involves the chemical modification of the polar functional groups (the carboxylic acid and the secondary amine of the glycine moiety, and potentially the formyl group).

Common derivatization strategies for amino acids for GC-MS analysis include silylation and a two-step esterification followed by acylation. mdpi.comthermofisher.com

Silylation:

Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are frequently used to derivatize amino acids. sigmaaldrich.comthermofisher.com These reagents replace the active hydrogens on the carboxyl and amino groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comyoutube.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Esterification and Acylation:

A two-step derivatization is also common for the analysis of amino acids. mdpi.comnih.gov The first step is an esterification of the carboxylic acid group, often achieved by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. The second step is the acylation of the amino and other reactive groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov

A comparison of common derivatization reagents for the GC-MS analysis of amino acids is provided in Table 2.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Target Functional Groups | Derivative | Advantages |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -COOH, -NH2, -OH, -SH | Trimethylsilyl (TMS) | Volatile by-products, single-step reaction. thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -COOH, -NH2, -OH, -SH | tert-butyldimethylsilyl (TBDMS) | Derivatives are more stable and less moisture sensitive than TMS derivatives. sigmaaldrich.com |

| Alkyl Chloroformates (e.g., Methyl Chloroformate) | -COOH, -NH2 | Alkoxycarbonyl | Can be performed in aqueous solution, rapid reaction. nih.govnih.gov |

| Pentafluoropropionic Anhydride (PFPA) / Heptafluorobutanol | -NH2, -OH | Pentafluoropropionyl (PFP) | Highly sensitive derivatives, but potential for racemization. nih.gov |

Quantitative Analytical Method Validation and Reproducibility Studies

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible data. chromatographyonline.com For the quantitative analysis of this compound, a comprehensive validation study should be conducted according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH). fda.govfda.gov

The key parameters for analytical method validation include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. gavinpublishers.com For LC-MS/MS, this is typically achieved through a combination of chromatographic retention time and specific MRM transitions. fda.gov

Accuracy: The closeness of the measured value to the true value. It is usually assessed by analyzing samples with known concentrations of the analyte and is reported as percent recovery. chromatographyonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.com It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision: Precision under different conditions, such as on different days, with different analysts, or on different equipment. researchgate.net

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a specified range. validationtechservices.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. editage.comscirp.org

Reproducibility studies assess the precision of the method across different laboratories and are important for the standardization of the analytical procedure. gavinpublishers.com

A summary of typical validation parameters and acceptance criteria for a quantitative LC-MS/MS method is provided in Table 3.

Table 3: Key Parameters for Quantitative Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and its internal standard. | Response of interfering peaks <20% of the LLOQ for the analyte and <5% for the internal standard. |

| Accuracy | Closeness of measured values to the true values, expressed as % recovery. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision (Repeatability & Intermediate) | Closeness of agreement between a series of measurements, expressed as %RSD. | RSD ≤15% (≤20% at the LLOQ). |

| Linearity | Correlation between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample. | Defined by the linear range and meeting accuracy and precision criteria. |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10, with accuracy and precision within acceptable limits. |

| Robustness | The ability to withstand small, deliberate variations in method parameters. | No significant impact on the results when parameters are slightly varied. editage.comscirp.org |

| Reproducibility | The precision between different laboratories. | Assessed through inter-laboratory trials. gavinpublishers.com |

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural integrity of N-(5-Formylpyrimidin-2-YL)glycine?

To ensure structural accuracy and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify functional groups and connectivity, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) with UV detection to assess purity. Comparative analysis with spectral databases of structurally related glycine derivatives (e.g., N-furoylglycine or N-phenylglycine analogues) can resolve ambiguities . For compounds with solubility challenges, consider derivatization (e.g., trimethylsilylation) to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis .

Q. What synthetic strategies are optimal for preparing this compound while minimizing by-products?

Key steps include:

- Coupling glycine to the pyrimidine ring : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere to avoid hydrolysis .

- Formylation at the 5-position : Employ Vilsmeier-Haack conditions (POCl3/DMF) or direct formylation with formic acid derivatives. Monitor reaction progress via thin-layer chromatography (TLC) to terminate before over-formylation occurs.

- Purification : Utilize silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the product. Validate purity via melting point analysis and HPLC .

Q. How should this compound be stored to prevent degradation?

Store the compound in airtight, light-protected containers under inert gas (e.g., argon) at -20°C to mitigate hydrolysis of the formyl group. Ensure the storage area is well-ventilated and equipped with desiccants to minimize moisture exposure. Pre-weigh aliquots to avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reactivity of this compound under varying pH conditions?

Methodological approaches include:

- pH-dependent kinetic studies : Use UV-Vis or NMR spectroscopy to monitor reaction rates in buffered solutions (pH 3–10). The formyl group’s electrophilicity may increase under acidic conditions, enhancing nucleophilic attack .

- Computational modeling : Apply density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals, identifying pH-sensitive reactive sites. Compare with experimental data to validate predictions .

- Control experiments : Substitute the formyl group with non-reactive moieties (e.g., methyl) to isolate its contribution to reactivity .

Q. What strategies can improve the solubility of this compound in aqueous biological assays?

- Co-solvent systems : Prepare stock solutions in DMSO (≤10%) and dilute with aqueous buffers containing cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) to enhance solubility .

- Derivatization : Convert the formyl group to a more hydrophilic moiety (e.g., hydroxylamine adduct) temporarily, then regenerate it post-solubilization .

- pH adjustment : Ionize the glycine moiety by working at pH > 8 (where the carboxylate is deprotonated) to improve aqueous compatibility .

Q. How does the electronic nature of the formyl group influence the compound’s interaction with biological targets compared to non-formylated analogues?

- Structure-activity relationship (SAR) studies : Synthesize analogues with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at the 5-position. Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Spectroscopic probing : Use fluorescence quenching or Förster resonance energy transfer (FRET) to study conformational changes in target proteins upon binding .

- Molecular dynamics simulations : Model interactions between the formyl group and active-site residues (e.g., hydrogen bonding with lysine or arginine) to explain enhanced/inhibited activity .

Q. What methodologies are recommended to address contradictory data in thermal stability studies of this compound?

- Differential scanning calorimetry (DSC) : Determine decomposition temperatures under controlled heating rates (e.g., 5°C/min) and compare with thermogravimetric analysis (TGA) to differentiate between phase transitions and degradation .

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and high humidity (75% RH) for 1–4 weeks, analyzing degradation products via LC-MS .

- Isolation of degradation products : Use preparative HPLC to collect by-products, then characterize them via NMR and HRMS to identify degradation pathways (e.g., hydrolysis or oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.